4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position, a fluoromethyl-substituted piperidine ring at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the fluoromethyl-substituted piperidine acts as a nucleophile.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring can be coupled with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate under inert atmosphere.
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Oxidized derivatives of the piperidine ring.
Coupling Products: Biaryl or vinyl-pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine can be compared with other similar compounds such as:
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine: Lacks the methyl group at the 2nd position.
6-(3-(Fluoromethyl)piperidin-1-yl)-2-methylpyrimidine: Lacks the chloro group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMUBUTVPGRILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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